molecular formula C3HBr3N2 B189480 2,4,5-Tribromoimidazole CAS No. 2034-22-2

2,4,5-Tribromoimidazole

Cat. No. B189480
Key on ui cas rn: 2034-22-2
M. Wt: 304.77 g/mol
InChI Key: JCGGPCDDFXIVQB-UHFFFAOYSA-N
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Patent
US08865732B2

Procedure details

A dried 500 mL round bottom flask was charged with 2,4,5-tribromoimidazole (20.0 g, 65.62 mmol) and anhydrous DMF (100 mL), the resulting solution was cooled to 0° C. To this cold solution was added NaH (60% in mineral oil, 2.80 g, 70.0 mmol) portionwise with gas evolution under control and an internal temperature maintained below 10° C. After addition, the cold bath was removed and the resulting mixture was stirred at ambient temperature for 30 minutes. The reaction mixture was cooled back to 0° C., and SEM chloride (12.2 mL, 69.5 mmol) was added to the reaction via syringe pump over 30 minutes. The reaction was stirred at 0° C. for an additional 30 minutes and at ambient temperature for another 30 minutes. The reaction was deemed complete by LCMS and the mixture was partitioned between EtOAc (150 mL) and water (300 mL), and the layers separated. The organic phase was sequentially washed with dilute aqueous NaCl (5% w/w, 2×), then brine (100 mL), dried (Na2SO4), concentrated and a light yellow solid was obtained. The crude material was recrystallized from hot petroleum ether (30 mL) and the solids were harvested from the mother liquor at 0° C. The product was washed with cold petroleum ether (30 mL) and dried under vacuum to afford 2,4,5-tribromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole (26.3 g, 92% yield): 1H NMR (400 MHz, CDCl3) δ 5.31 (s, 2H), 3.59 (t, J=7.2 Hz, 2H), 0.92 (t, J=7.2 Hz, 2H), −0.01 (s, 9H, —Si(CH3)3).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
12.2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[NH:3][C:4]([Br:8])=[C:5]([Br:7])[N:6]=1.[H-].[Na+].[CH3:11][Si:12]([CH2:15][CH2:16][O:17][CH2:18]Cl)([CH3:14])[CH3:13]>CN(C=O)C>[Br:1][C:2]1[N:3]([CH2:18][O:17][CH2:16][CH2:15][Si:12]([CH3:14])([CH3:13])[CH3:11])[C:4]([Br:8])=[C:5]([Br:7])[N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC=1NC(=C(N1)Br)Br
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.8 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
12.2 mL
Type
reactant
Smiles
C[Si](C)(C)CCOCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at ambient temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
an internal temperature maintained below 10° C
ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
the cold bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled back to 0° C.
STIRRING
Type
STIRRING
Details
The reaction was stirred at 0° C. for an additional 30 minutes and at ambient temperature for another 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between EtOAc (150 mL) and water (300 mL)
CUSTOM
Type
CUSTOM
Details
the layers separated
WASH
Type
WASH
Details
The organic phase was sequentially washed with dilute aqueous NaCl (5% w/w, 2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine (100 mL), dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
a light yellow solid was obtained
CUSTOM
Type
CUSTOM
Details
The crude material was recrystallized from hot petroleum ether (30 mL)
CUSTOM
Type
CUSTOM
Details
were harvested from the mother liquor at 0° C
WASH
Type
WASH
Details
The product was washed with cold petroleum ether (30 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1N(C(=C(N1)Br)Br)COCC[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 26.3 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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